REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].CN(P(N(C)C)(N(C)C)=O)C.O>O1CCCC1.C(OCC)C>[N:10]1[CH:11]=[CH:12][C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][S:5]2)=[CH:8][CH:9]=1 |f:1.2|
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Name
|
pyrid-4-yl-methyl 3-chloropropyl sulphide
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
ClCCCSCC1=CC=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred for 1 hour 30 minutes at a temperature of about 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 33° C.
|
Type
|
EXTRACTION
|
Details
|
After decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total)
|
Type
|
WASH
|
Details
|
washed three times with distilled water (3000 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1SCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |